molecular formula C25H25NO B15167116 (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one CAS No. 648895-42-5

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one

Cat. No.: B15167116
CAS No.: 648895-42-5
M. Wt: 355.5 g/mol
InChI Key: ZXOZXWZLOZXIMM-VWLOTQADSA-N
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Description

(1S)-1-(Dibenzylamino)-1-phenylpent-3-en-2-one is a chiral chemical intermediate of significant interest in advanced organic and medicinal chemistry research. Its molecular structure, featuring a dibenzylamino group and a phenyl ring on a chiral center adjacent to a pentenone chain, makes it a valuable scaffold for the stereoselective synthesis of complex molecules. Compounds with the dibenzylamino motif are frequently employed in synthetic routes, particularly in the development of pharmacologically active agents, including anti-viral drugs . The presence of the penten-2-one moiety provides a reactive handle for further chemical modifications, such as carbon-carbon bond-forming reactions, which are fundamental to constructing molecular complexity in target compounds . This compound is provided "For Research Use Only" (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

CAS No.

648895-42-5

Molecular Formula

C25H25NO

Molecular Weight

355.5 g/mol

IUPAC Name

(1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one

InChI

InChI=1S/C25H25NO/c1-2-12-24(27)25(23-17-10-5-11-18-23)26(19-21-13-6-3-7-14-21)20-22-15-8-4-9-16-22/h2-18,25H,19-20H2,1H3/t25-/m0/s1

InChI Key

ZXOZXWZLOZXIMM-VWLOTQADSA-N

Isomeric SMILES

CC=CC(=O)[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

CC=CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one typically involves the following steps:

    Formation of the Dibenzylamino Group: This step involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylamine.

    Formation of the Pent-3-en-2-one Backbone: This can be achieved through an aldol condensation reaction between acetone and an appropriate aldehyde, followed by dehydration to form the enone structure.

    Coupling of the Dibenzylamino Group with the Enone Backbone: This step involves the reaction of the dibenzylamine with the enone in the presence of a suitable catalyst, such as palladium on carbon, to form the final product.

Industrial Production Methods

Industrial production of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane, depending on the reagents and conditions used.

    Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dibenzylamino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(dibenzylamino)-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and properties:

Compound Name Structural Features Yield (%) Physical State Key Spectral Data (NMR, IR) Reference
Ethyl 3-(dibenzylamino)-2,2-diethoxy-4-oxo-4-phenylbutanoate Dibenzylamino, ester, ketone, ethoxy groups 70 White solid IR: 1752 cm⁻¹ (C=O); $^1$H NMR (CDCl₃): δ 7.27 (m, aromatic), 4.86 (q, J=8.4 Hz)
2-(Dibenzylamino)-1-phenyl-2-[1-(triisopropylsilyl)-1H-indol-3-yl]ethenone Dibenzylamino, ketone, triisopropylsilyl-protected indole 77 Yellow oil IR: 3277 cm⁻¹ (N-H); $^1$H NMR (CDCl₃): δ 7.29–7.21 (m, aromatic), 3.54 (s, 4H)
(2S,4Z)-5-Amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one Dibenzylamino, α,β-unsaturated ketone, additional amino and phenyl groups N/A Not reported Structural similarity to target compound; likely shared IR/NMR features (e.g., C=O at ~1700 cm⁻¹)
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Dibenzylamino, cyclohexyl, piperazine, tert-butyl carbamate 46 Colorless oil $^1$H NMR (CDCl₃): δ 7.29–7.10 (m, aromatic), 3.54 (s, 4H), 1.38 (s, 9H)
(5S)-5-((1S)-1-(Dibenzylamino)-2-methylbutyl)oxazolidin-2-one Dibenzylamino, oxazolidinone, stereochemical complexity 84 Colorless oil IR: 1752 cm⁻¹ (C=O); $^1$H NMR (CDCl₃): δ 5.49 (br s, NH), 3.73 (d, J=13.6 Hz)

Key Observations:

Structural Variations :

  • Substituents : The target compound’s α,β-unsaturated ketone distinguishes it from saturated ketones (e.g., ) or carbamate-protected analogs ().
  • Stereochemistry : Enantioselective synthesis is critical for (1S)-configured compounds, as seen in the separation of (1R,4R) and (1S,4S) diastereomers in cyclohexylpiperazine derivatives .
  • Functional Groups : Thioesters () and silyl-protected indoles () alter reactivity compared to the target compound’s simple ketone.

Synthetic Efficiency: Yields for dibenzylamino-containing ketones range from 63% to 84%, suggesting moderate efficiency . High-yield protocols (e.g., 92–98% in ) often employ optimized conditions like LiAlH₄ reduction or acidic deprotection .

Physicochemical Properties :

  • Melting points correlate with crystallinity; oily states (e.g., ) imply lower symmetry or branching.
  • IR spectra consistently show C=O stretches at ~1750 cm⁻¹ and N-H stretches at ~3277 cm⁻¹ .

Research Findings and Challenges

Stereochemical Control: Separation of diastereomers (e.g., ) requires chromatographic purification, a hurdle for scalable synthesis of (1S)-configured compounds . Chiral auxiliaries (e.g., oxazolidinones in ) may enhance enantioselectivity .

Reactivity Differences :

  • α,β-unsaturated ketones (like the target compound) are prone to Michael additions, unlike saturated analogs .
  • Silyl-protected indoles () exhibit unique electronic effects, altering nucleophilic attack sites .

Applications: Dibenzylamino-ketones are precursors to bioactive molecules (e.g., protease inhibitors in ) or ligands in catalysis .

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